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molecular formula C11H15BrN2O2 B8594225 (4-Bromo-2-nitro-phenyl)-(1,1-dimethyl-propyl)-amine

(4-Bromo-2-nitro-phenyl)-(1,1-dimethyl-propyl)-amine

Cat. No. B8594225
M. Wt: 287.15 g/mol
InChI Key: OPXXMIUKNRQTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420655B2

Procedure details

To a solution of 4-bromo-1-fluoro-2-nitrobenzene (200 μL, 1.62 mmol) and tert-amyamine (170 mg, 1.95 mmol) in THF (5.0 mL) is added diisopropylethyl amine (500 μL, 2.87 mmol). The reaction mixture is allowed to cool to room temperature and is concentrated under reduced pressure to afford crude (4-bromo-2-nitro-phenyl)-(1,1-dimethyl-propyl)-amine (600 mg).
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](F)=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.C([N:15]([CH:18]([CH3:20])[CH3:19])CC)(C)C.[CH2:21]1COC[CH2:22]1>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:15][C:18]([CH3:19])([CH3:20])[CH2:21][CH3:22])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1

Inputs

Step One
Name
Quantity
200 μL
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)[N+](=O)[O-]
Name
Quantity
500 μL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)NC(CC)(C)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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